molecular formula C11H15BO3 B6597527 (2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)boronic acid CAS No. 279261-86-8

(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)boronic acid

Cat. No. B6597527
CAS RN: 279261-86-8
M. Wt: 206.05 g/mol
InChI Key: OPASKLZYFJAYSX-UHFFFAOYSA-N
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Description

(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)boronic acid, or “DMDHBPA” for short, is a synthetic boronic acid that has been used in a variety of scientific research applications. This compound is capable of forming strong covalent bonds with a wide range of substrates, making it an ideal choice for many laboratory experiments. It is also relatively stable and easy to synthesize, making it a cost-effective option for researchers.

Scientific Research Applications

DMDHBPA has been used in a variety of scientific research applications. It is commonly used as a reagent for organic synthesis and as a catalyst for various reactions. It has also been used in the synthesis of peptides, proteins, and other biomolecules, as well as in the synthesis of small molecules and polymers. Additionally, it has been used in the synthesis of pharmaceuticals, agrochemicals, and other compounds.

Mechanism of Action

DMDHBPA is capable of forming strong covalent bonds with a wide range of substrates. It is able to do this by forming a boron-oxygen bond with the substrate, which is then stabilized by hydrogen bonding and electrostatic interactions. This allows the boronic acid to form a strong, stable bond with the substrate, making it an ideal choice for many laboratory experiments.
Biochemical and Physiological Effects
DMDHBPA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit a variety of enzymes, including the enzyme cyclooxygenase-2 (COX-2) and the enzyme 5-lipoxygenase (5-LOX). Additionally, it has been shown to have anti-inflammatory and anti-cancer properties, as well as to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

DMDHBPA has many advantages for laboratory experiments. It is relatively stable and easy to synthesize, making it a cost-effective option for researchers. Additionally, it is capable of forming strong covalent bonds with a wide range of substrates, making it an ideal choice for many laboratory experiments. However, it is important to note that DMDHBPA can be toxic if consumed in large quantities, so it should be handled with care when used in laboratory experiments.

Future Directions

Given the wide range of biochemical and physiological effects that DMDHBPA has been shown to have, there are many potential future directions for its use. For example, further research could be done to explore its potential as an anti-cancer agent or as an anti-inflammatory drug. Additionally, it could be used to develop new drugs or therapies for a variety of diseases and conditions. Finally, it could be used to develop new synthetic methods or catalysts for organic synthesis.

Synthesis Methods

DMDHBPA can be synthesized using a variety of methods. One of the most common methods is the Mitsunobu reaction, which involves reacting a boronic acid with an alcohol in the presence of an acidic catalyst. This reaction is typically carried out in a solvent such as dichloromethane, and yields a high-purity product. Other methods of synthesis include the Sharpless asymmetric dihydroxylation reaction, the Suzuki reaction, and the Stille reaction.

properties

IUPAC Name

(2,2-dimethyl-3,4-dihydrochromen-6-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BO3/c1-11(2)6-5-8-7-9(12(13)14)3-4-10(8)15-11/h3-4,7,13-14H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPASKLZYFJAYSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)OC(CC2)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401181342
Record name B-(3,4-Dihydro-2,2-dimethyl-2H-1-benzopyran-6-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401181342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

279261-86-8
Record name B-(3,4-Dihydro-2,2-dimethyl-2H-1-benzopyran-6-yl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=279261-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(3,4-Dihydro-2,2-dimethyl-2H-1-benzopyran-6-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401181342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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